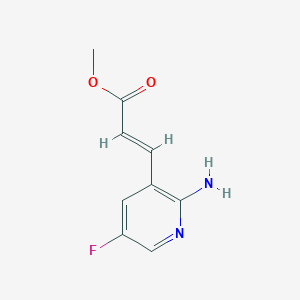
(E)-Methyl 3-(2-amino-5-fluoropyridin-3-YL)-acrylate
説明
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of related compounds like “3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol” includes a fluoropyridine ring attached to a propyl group with an alcohol functional group . The SMILES string for this compound isNc1ncc(F)cc1CCCO . Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds like “3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol” include a solid form and a molecular weight of 170.18 . The compound has a SMILES string ofNc1ncc(F)cc1CCCO .
科学的研究の応用
Supramolecular Assembly
A study focused on the synthesis and characterization of a mixture of E and Z isomers related to your compound, highlighting their roles in forming three-dimensional supramolecular networks. This is important for understanding molecular self-assembly processes and molecular conformation stabilization (Matos et al., 2016).
Corrosion Inhibition
Research on photo-cross-linkable polymers, which include compounds similar to (E)-Methyl 3-(2-amino-5-fluoropyridin-3-YL)-acrylate, demonstrated their use as efficient inhibitors for the corrosion of mild steel in hydrochloric acid. This has significant implications for industrial applications in corrosion prevention (Baskar et al., 2014).
Photochromic Properties
A study on methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene, which is structurally similar to your compound, revealed their potential in materials science, especially for applications requiring light-induced isomerization (Ortyl et al., 2002).
Solar Cell Applications
Research on organic sensitizers for solar cell applications, involving molecules structurally related to your compound, indicated high efficiency in photon to current conversion. This highlights the potential of such compounds in renewable energy technologies (Kim et al., 2006).
Polymerization Kinetics
A study on the kinetics of free-radical polymerization of acrylates, including methyl acrylate, provided insights into the relative propagation kinetics of these monomers. This research is crucial for the development of polymers with desired properties (Degirmenci et al., 2009).
Biolabeling Properties
The optical and biolabeling properties of a novel molecule, structurally related to this compound, were investigated for potential applications in bioimaging and biosensing (Nagy et al., 2016).
Anti-Cancer Activity
Research on E and Z isomeric intermediates based on similar compounds demonstrated their potential in fluorescence characteristics and selective anti-cancer activity, which is significant for medical and pharmaceutical applications (Irfan et al., 2021).
Safety and Hazards
特性
IUPAC Name |
methyl 3-(2-amino-5-fluoropyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c1-14-8(13)3-2-6-4-7(10)5-12-9(6)11/h2-5H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUASNHFMOMHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=CC(=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220997 | |
| Record name | Methyl 3-(2-amino-5-fluoro-3-pyridinyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228670-23-2 | |
| Record name | Methyl 3-(2-amino-5-fluoro-3-pyridinyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228670-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(2-amino-5-fluoro-3-pyridinyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




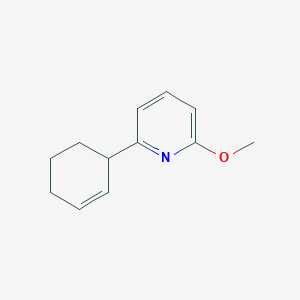
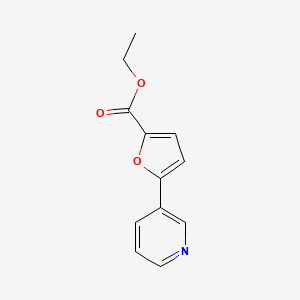

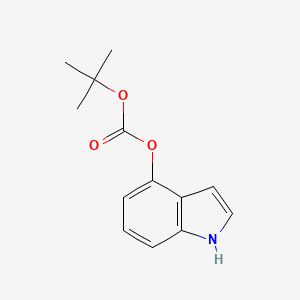
![4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391878.png)
![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester](/img/structure/B1391879.png)
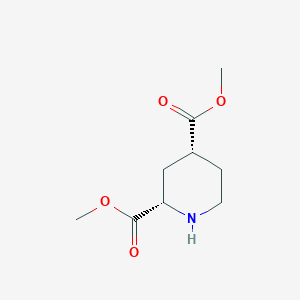
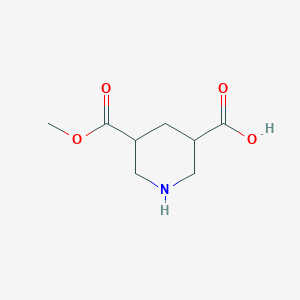

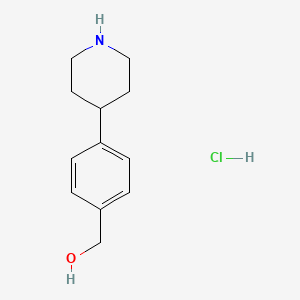
![1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one](/img/structure/B1391887.png)
![(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine](/img/structure/B1391888.png)
